Erbium;rhodium
Description
Properties
CAS No. |
12159-61-4 |
|---|---|
Molecular Formula |
ErRh |
Molecular Weight |
270.16 g/mol |
IUPAC Name |
erbium;rhodium |
InChI |
InChI=1S/Er.Rh |
InChI Key |
KQVBYDBIZXKVRK-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Er] |
Origin of Product |
United States |
Preparation Methods
Arc-Melting Synthesis
Arc-melting is the most widely used method for preparing Er-Rh intermetallics, particularly carbides and borides. This technique involves melting high-purity elemental constituents in an inert atmosphere to prevent oxidation.
Synthesis of Erbium Rhodium Carbide (Er₈Rh₅C₁₂)
Er₈Rh₅C₁₂ crystallizes in a cubic structure with C₂ pairs embedded in the lattice. The compound is synthesized by arc-melting stoichiometric amounts of Er (99.9%), Rh (99.95%), and carbon (99.99%) under argon gas. The mixture is heated to approximately 1,600°C, homogenized via repeated melting, and annealed at 900°C for 48 hours to enhance phase purity.
Synthesis of Erbium Rhodium Boride (ErRh₄B₄)
ErRh₄B₄, a boride exhibiting coexistence of superconductivity and ferromagnetism, is prepared by arc-melting Er, Rh, and boron in a 1:4:4 molar ratio. The process occurs under argon at 1,500°C, followed by annealing at 800°C for 24 hours to stabilize the tetragonal phase.
Table 1: Arc-Melting Parameters for Er-Rh Compounds
| Compound | Starting Materials | Molar Ratio | Melting Temperature (°C) | Annealing Conditions |
|---|---|---|---|---|
| Er₈Rh₅C₁₂ | Er, Rh, C | 8:5:12 | 1,600 | 900°C, 48 hours |
| ErRh₄B₄ | Er, Rh, B | 1:4:4 | 1,500 | 800°C, 24 hours |
Self-Flux Crystal Growth
Single crystals of Er-Rh compounds are grown using a self-flux method, which enables controlled crystallization from a molten metal solution.
Process Overview
A mixture of Er, Rh, and flux material (e.g., RbAs or RhAs) is sealed in a quartz tube under vacuum. The assembly is heated to 900°C at 50°C/hour, held for 12 hours, and slowly cooled at 2°C/hour to promote crystal nucleation. This method yields plate-like crystals with dimensions up to 5 mm.
Challenges and Solutions
Phase competition between Er-Rh intermetallics (e.g., 1144 and 122 phases) necessitates precise stoichiometric control. Excess flux reduces impurity formation, while slower cooling rates enhance crystallinity.
Table 2: Self-Flux Parameters for Er-Rh Crystal Growth
| Flux Composition | Heating Rate (°C/h) | Soaking Time (h) | Cooling Rate (°C/h) | Crystal Size (mm) |
|---|---|---|---|---|
| RbAs | 50 | 12 | 2 | ≤5 |
Pulsed Laser Processing
Pulsed laser techniques enable rapid solidification and surface modification of Er-Rh compounds, producing non-equilibrium phases with tailored properties.
Laser Melting and Mixing
A Q-switched ruby laser (wavelength: 694 nm) delivers pulses of 15 ns duration and 1–2 J/cm² energy density to the Er-Rh surface. Absorption depths of ~20 nm result in localized melting, followed by cooling rates exceeding 10¹⁰ K/s. This process traps metastable phases and suppresses impurity segregation.
Applications in Surface Engineering
Laser processing creates compositionally graded surfaces (e.g., ErRhₓBᵧ) with enhanced mechanical and magnetic properties. For example, laser-mixed Er-Rh borides exhibit improved hardness (12–15 GPa) compared to arc-melted counterparts.
Table 3: Pulsed Laser Parameters for Er-Rh Processing
| Laser Type | Pulse Duration (ns) | Energy Density (J/cm²) | Cooling Rate (K/s) |
|---|---|---|---|
| Q-switched ruby | 15 | 1–2 | 10¹⁰–10¹⁴ |
Characterization and Validation
X-Ray Diffraction (XRD)
XRD confirms phase purity and lattice parameters. For Er₈Rh₅C₁₂, refinement yields a cubic lattice (a = 12.34 Å), while ErRh₄B₄ exhibits a tetragonal structure (a = 5.62 Å, c = 7.89 Å).
Transmission Electron Microscopy (TEM)
High-resolution TEM reveals nanoscale inclusions (e.g., RhFe₂As₂ in Er-Rb-Fe-As systems), which influence superconducting properties.
Magnetic Measurements
SQUID magnetometry identifies magnetic transitions in ErRh₄B₄, with ferromagnetic ordering at 1.2 K and superconductivity below 8.7 K.
Chemical Reactions Analysis
Erbium-rhodium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, erbium can react with oxygen to form erbium oxide, a compound with a cubic structure . Rhodium can act as a catalyst in hydroformylation reactions, converting alkenes to aldehydes . The combination of erbium and rhodium can result in compounds that exhibit unique reactivity, depending on the specific conditions and reagents used. Common reagents for these reactions include oxygen, hydrogen, and various organic ligands .
Scientific Research Applications
Erbium-rhodium compounds have a wide range of scientific research applications. In chemistry, they can be used as catalysts for various reactions, including hydrogenation and hydroformylation . In biology and medicine, erbium-doped materials are used in optical fiber amplifiers for telecommunications and in medical lasers for skin resurfacing and other procedures . Rhodium complexes have shown potential as therapeutic agents with anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties
Mechanism of Action
The mechanism of action of erbium-rhodium compounds depends on their specific application. In optical applications, erbium ions can serve as spin-photon interfaces with optical transitions in the telecom C-band, making them valuable for long-distance quantum communication . Rhodium complexes can interact with DNA, RNA, and proteins, inhibiting their function and leading to therapeutic effects . The combination of erbium and rhodium can result in compounds that leverage the unique properties of both elements, enhancing their effectiveness in various applications.
Comparison with Similar Compounds
Ionic Radii and Coordination Chemistry
- Erbium vs. Yttrium (Y): Yttrium’s ionic radius (0.90 Å for Y³⁺) is comparable to Er³⁺ (0.89 Å), enabling isostructural analogues. For example, [ErCOT₂]⁻ (COT = cyclooctatetraenyl) shares structural similarities with yttrium analogues, with Er–C bond distances of 1.85–1.88 Å .
- Rhodium vs. Platinum (Pt): Both PGMs have similar ionic radii (Rh³⁺: 0.665 Å; Pt²⁺: 0.60 Å) and form complexes with nitrogen- or sulfur-donor ligands. However, rhodium’s smaller size enhances its catalytic selectivity in hydrogenation compared to platinum .
Oxide Systems
| Property | Er₂O₃ | Rh₂O₃ |
|---|---|---|
| Crystal Structure | Cubic (bixbyite) | Orthorhombic |
| Melting Point | 2,347°C | 1,100°C (decomposes) |
| Band Gap | 4.8 eV | 2.2 eV |
| Applications | Laser gain media | Catalytic electrodes |
| References |
Er₂O₃ is a wide-bandgap insulator, whereas Rh₂O₃ is a semiconductor used in electrochemical sensors.
Comparison with Functionally Similar Compounds
Separation Challenges
Macrocyclic crown ethers (e.g., 18-crown-6) marginally separate Rh³⁺ from Pt⁴⁺ due to their similar ionic radii (Rh³⁺: 0.665 Å; Pt⁴⁺: 0.625 Å). Er³⁺, however, is more efficiently separated using solvent extraction due to its larger size and distinct coordination preferences .
Research Findings and Technological Implications
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